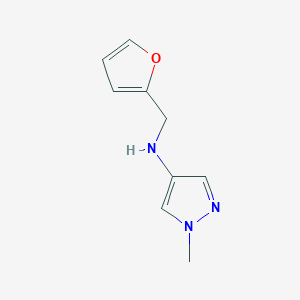

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core substituted with a methyl group at the 1-position and a furan-2-ylmethylamine moiety at the 4-position. Its molecular formula is C₉H₁₁N₃O, with a molecular weight of 177.20 g/mol . The compound is cataloged under CAS number 1006952-87-9 and MDL number MFCD08699097 . Limited physical data are available in the provided evidence, though it is noted as a solid with unspecified storage conditions and hazards. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Key structural features include:

- A 1-methyl-1H-pyrazol-4-amine backbone, which is common in bioactive molecules due to pyrazole's role in hydrogen bonding and π-π interactions.

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C9H11N3O/c1-12-7-8(5-11-12)10-6-9-3-2-4-13-9/h2-5,7,10H,6H2,1H3 |

InChI Key |

CHKRLRNADAQOPK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of furan-2-carbaldehyde with 1-methyl-1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .

Comparison with Similar Compounds

The following analysis compares N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine with structurally related pyrazole and pyrimidine derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues with Pyrimidine Cores

describes pyrimidin-4-amine derivatives, such as N-(6-Chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-yl)thiazol-2-amine (8e) and 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine (13). Key differences include:

Key Observations :

- The target compound’s pyrazole core lacks the pyrimidine ring’s extended conjugation, which may reduce planarity and affect binding interactions in biological systems.

Pyrazole Derivatives with Varied Amine Substituents

and highlight pyrazole-4-amine analogues with distinct substituents:

Key Observations :

- Compound VI () demonstrates a thiazol-2-amine group linked to an aromatic system, which may improve crystallinity and facilitate characterization compared to the furan derivative.

Heterocyclic Amine Derivatives with Furan/Thiophene Moieties

lists compounds such as [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine and [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine . Comparisons include:

| Feature | Target Compound | Thiophene Analogue | 5-Methylfuran Analogue |

|---|---|---|---|

| Heterocycle | Furan | Thiophene | 5-Methylfuran |

| Electronic Effects | Oxygen’s electronegativity | Sulfur’s polarizability | Methyl group enhances lipophilicity |

| Potential Bioactivity | May confer moderate metabolic stability | Thiophene’s larger size may improve binding | Increased steric hindrance |

Key Observations :

- Replacement of furan with thiophene () increases lipophilicity and polar surface area, which could enhance blood-brain barrier penetration.

Salt Forms and Solubility Considerations

describes N-(Azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride , a salt form with improved aqueous solubility due to ionizable chloride counterions. In contrast, the target compound’s free base form (neutral amine) likely has lower solubility in polar solvents, which may limit its applicability in biological assays.

Biological Activity

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a pyrazole ring, which contribute to its unique chemical properties. The combination of these two rings allows for diverse interactions within biological systems, making it an interesting candidate for further research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

| Microorganism | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| E. coli | 40 | |

| Bacillus subtilis | 20 | |

| Aspergillus niger | 30 |

The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways, although specific targets remain under investigation.

Anticancer Activity

This compound has also shown promising anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells.

The compound's action may involve modulation of specific signaling pathways and induction of apoptosis in cancer cells. Further studies are required to elucidate the exact mechanisms involved.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan and pyrazole rings facilitate hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It may act on receptors associated with cellular signaling pathways that regulate growth and survival in cancer cells.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains, demonstrating significant inhibition compared to standard antibiotics.

- Cancer Cell Line Studies : Another study assessed its effects on various cancer cell lines, revealing a dose-dependent response in inhibiting cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.